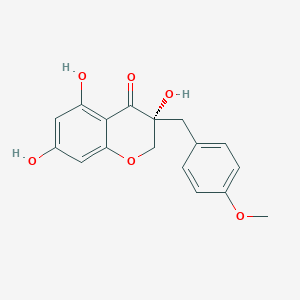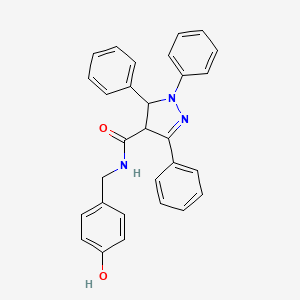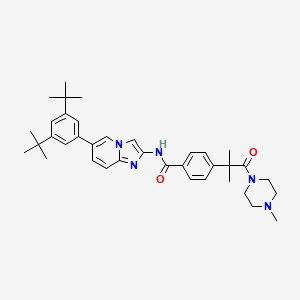
Tos-Gly-Pro-Arg-NHPh(4-NH2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Tos-Gly-Pro-Arg-NHPh(4-NH2) N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide , is a synthetic peptide derivative. This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the glycine residue, followed by a sequence of proline and arginine, and ending with a 4-aminophenylamide group. It is often used in biochemical research due to its ability to interact with various enzymes and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide typically involves the following steps:
Protection of Amino Groups: The amino groups of glycine, proline, and arginine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reactions: The protected amino acids are coupled sequentially using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Tosylation: The glycine residue is tosylated using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide: undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide: has a wide range of applications in scientific research:
Biochemistry: Used as a substrate for studying enzyme kinetics and inhibition.
Medicine: Investigated for its potential as an anticoagulant due to its ability to inhibit thrombin.
Chemistry: Utilized in the synthesis of complex peptides and proteins.
Industry: Employed in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
The compound exerts its effects primarily through interaction with enzymes and proteins. The tosyl group enhances its binding affinity to specific enzyme active sites, while the peptide sequence mimics natural substrates, allowing it to act as a competitive inhibitor. The 4-aminophenylamide group further stabilizes the enzyme-inhibitor complex, enhancing its inhibitory potency.
Comparaison Avec Des Composés Similaires
N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide: can be compared with other similar compounds such as:
N-p-Tosyl-Glycine-Proline-Arginine-Prolineamide: Lacks the 4-aminophenylamide group, resulting in lower inhibitory potency.
N-p-Tosyl-Glycine-Proline-Arginine-4-Nitrophenylamide: Contains a nitro group instead of an amino group, affecting its reactivity and binding affinity.
N-p-Tosyl-Glycine-Proline-Arginine-4-Hydroxyphenylamide: Contains a hydroxyl group, which alters its solubility and interaction with enzymes.
The uniqueness of N-p-Tosyl-Glycine-Proline-Arginine-4-Aminophenylamide lies in its specific sequence and functional groups, which confer high binding affinity and inhibitory potency, making it a valuable tool in biochemical and medical research.
Propriétés
Formule moléculaire |
C26H36N8O5S |
|---|---|
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-(4-aminoanilino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H36N8O5S/c1-17-6-12-20(13-7-17)40(38,39)31-16-23(35)34-15-3-5-22(34)25(37)33-21(4-2-14-30-26(28)29)24(36)32-19-10-8-18(27)9-11-19/h6-13,21-22,31H,2-5,14-16,27H2,1H3,(H,32,36)(H,33,37)(H4,28,29,30)/t21-,22-/m0/s1 |
Clé InChI |
LHIXVSSUGJJLKZ-VXKWHMMOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,4S,5S,8S,9R,10R,12S,13S)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B11932712.png)
![2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide](/img/structure/B11932719.png)

![7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11932737.png)


![(7S)-2-(3,5-dimethoxy-4-methylphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11932756.png)
![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide](/img/structure/B11932758.png)
![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B11932761.png)
![2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid](/img/structure/B11932769.png)
